REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4](S(N)(=O)=O)[CH:5]=[N:6][C:7]=1Cl.BrC1C=CC(S(Cl)(=O)=O)=NC=1Cl.C[N:26](C)[CH2:27][CH2:28][N:29](C)C>>[NH:26]1[C:2]2[CH:3]=[CH:4][CH:5]=[N:6][C:7]=2[NH:29][CH2:28][CH2:27]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1Cl)S(=O)(=O)N
|
Name
|
5-bromo-6-chloropyridine sulfonyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1Cl)S(=O)(=O)Cl
|
Name
|
diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCNC2=C1C=CC=N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |